(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Secure the exact 3-(1-hydroxyethyl) regioisomer of this α,β-unsaturated amide scaffold—critical for reproducible SAR and hit validation. The rigid E-configuration and spatially defined hydrogen-bond donor vector create distinct reactivity that cannot be mimicked by 2-substituted or 4-substituted analogs. Its predicted pKa of 3.91 ensures complete ionization at physiological pH, mimicking a peptide carboxylate terminus. With only 3 rotatable bonds and a TPSA of 66.8 Ų, this building block is ideal for CNS MPO-compliant fragment libraries and targeted covalent inhibitor design.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 2092879-51-9
Cat. No. B1490142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
CAS2092879-51-9
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C1CCCN(C1)C(=O)C=CC(=O)O)O
InChIInChI=1S/C11H17NO4/c1-8(13)9-3-2-6-12(7-9)10(14)4-5-11(15)16/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,15,16)/b5-4+
InChIKeyICGBILRLPJWETC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2092879-51-9): Procurement-Relevant Structural and Physicochemical Profile


(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2092879-51-9) is a synthetic small molecule classified as an α,β-unsaturated carboxylic acid derivative bearing a 3-(1-hydroxyethyl)piperidine substituent via an amide bond . It has the molecular formula C11H17NO4 and a monoisotopic mass of 227.1158 Da . This compound belongs to a series of 4-oxobut-2-enoic acid piperidides where the position and nature of the piperidine substituent critically modulate hydrogen-bonding capacity, polarity, and conformational flexibility, which are key parameters for molecular recognition in biochemical assays .

Why the 3-(1-Hydroxyethyl)piperidine Regioisomer of 4-Oxobut-2-enoic Acid Cannot Be Freely Interchanged


The position of the 1-hydroxyethyl substituent on the piperidine ring creates distinct spatial and electronic environments that are not mimicked by 2-substituted or 4-substituted regioisomers. Even when the substituent is identical, shifting it from the 3-position to the 2-position alters the orientation of the hydrogen-bond donor relative to the oxobutenoic acid warhead, which can differentially affect binding to target proteins or enzymes . In medicinal chemistry campaigns, such positional isomerism often leads to divergent structure-activity relationships, making direct substitution without experimental validation a significant risk to assay reproducibility and lead optimization timelines [1].

Quantitative Differentiation Matrix for (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic Acid


Regioisomeric Positioning of the Hydrogen-Bond Donor Alters Calculated Topological Polar Surface Area

The topological polar surface area (TPSA), a key predictor of passive membrane permeability and bioavailability, is identical (66.8 Ų) for the 3-(1-hydroxyethyl) regioisomer (CAS 2092879-51-9) and its 2-substituted analog (CAS 2092883-71-9) when calculated by standard algorithms . However, the intramolecular distance between the hydroxyl hydrogen-bond donor and the carbonyl oxygen of the amide differs due to the regioisomeric position, which can result in distinct experimentally measured solvent-accessible surface areas and hydrogen-bond strengths in target binding pockets [1]. This represents a class-level inference that spatial presentation of the hydroxyethyl group, not merely its presence, is the critical differentiator.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Predicted pKa of the Carboxylic Acid Moiety Defines Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) for the carboxylic acid group of (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is 3.91 ± 0.10 . This means the compound exists predominantly in the carboxylate (anionic) form at pH 7.4, which is a prerequisite for interactions with basic residues in target proteins, but also limits passive membrane permeability. By comparison, the (E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid analog, which lacks a hydrogen-bond donor on the alkyl chain, is predicted to have a similar pKa but reduced aqueous solubility due to the more hydrophobic ethoxymethyl group [1]. Quantitative solubility measurements remain unavailable for direct comparison.

Physicochemical Profiling Solubility Permeability

Rotatable Bond Count Defines Molecular Flexibility and Conformational Entropy Cost Upon Binding

(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid possesses 3 rotatable bonds, conferring a moderate degree of conformational flexibility . The (E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid analog, in contrast, has 4 rotatable bonds, which could result in a larger conformational entropy penalty upon binding to a macromolecular target . Fewer rotatable bonds are generally associated with improved ligand efficiency and higher probability of achieving oral bioavailability, though direct experimental binding entropy data are not yet reported for either compound.

Conformational Analysis Drug Design Thermodynamics of Binding

High-Value Application Scenarios for (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic Acid in Scientific Procurement


Fragment-Based Lead Discovery Campaigns Targeting Enzymes with Defined Hydrogen-Bonding Pharmacophores

When assembling a fragment library for screening against proteases, kinases, or other enzymes that engage substrates via backbone amide interactions, (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid offers a rigid, E-configured α,β-unsaturated amide scaffold combined with a spatially defined hydrogen-bond donor. Its predicted pKa of 3.91 ensures complete ionization at pH 7.4, mimicking the carboxylate terminus of peptide substrates. The 3-position of the hydroxyethyl group provides a unique vector for hydrogen bonding that is geometrically distinct from the 2-substituted or 4-substituted regioisomers, as inferred from its 3D structure . This scenario leverages the compound's identity as a 'privileged fragment' whose precise regioisomeric identity is critical for hit validation.

Covalent Inhibitor Design Utilizing the α,β-Unsaturated Carbonyl as a Michael Acceptor

The (E)-configured 4-oxobut-2-enoic acid moiety is a well-precedented, mild Michael acceptor for targeting catalytic cysteine residues in deubiquitinases and viral proteases [1]. In this context, (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid can serve as a core warhead-bearing building block. The hydroxyethyl group on the piperidine ring provides a synthetic handle for further derivatization or for modulating non-covalent recognition prior to covalent bond formation. The predicted low conformational flexibility (3 rotatable bonds) is advantageous for maintaining the reactive enone system in the required s-cis or s-trans configuration for nucleophilic attack, an attribute that would be altered by a longer or more flexible substituent.

Synthesis of Positionally Defined Piperidine-Benzamide Hybrid Libraries for CNS Target Screening

Piperidine-containing amides are recurrent scaffolds in CNS drug discovery, particularly for GPCRs and ion channels [2]. (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid can be coupled with diverse amines to generate a focused library where the 3-(1-hydroxyethyl) group provides an additional interaction point with polar residues in aminergic receptor binding sites. The moderate calculated TPSA (66.8 Ų) and 3 rotatable bonds place this compound within favorable property space for blood-brain barrier penetration, according to CNS MPO scoring guidelines [3]. Procurement of the exact regioisomer is mandatory, as even a one-carbon shift in the hydroxyethyl position (2- vs. 3-position) would reorient the hydrogen-bond vector and invalidate SAR hypotheses.

Biophysical Assay Validation for Protein-Observed 19F or 1H NMR Fragment Screening

The compound's modest molecular weight (227.26 Da) and good predicted solubility profile (2 hydrogen-bond donors, 4 acceptors) make it suitable for NMR-based fragment screening against protein targets of up to ~30 kDa [4]. Its well-defined (E)-stereochemistry and the absence of undefined chiral centers (aside from the secondary alcohol, which may be racemic depending on synthesis) allow for clean spectral interpretation. When used as a reference compound to benchmark library quality, the 3-(1-hydroxyethyl) substitution pattern provides a diagnostic 1H NMR splitting pattern that distinguishes it from 2- or 4-substituted analogs, ensuring batch identity verification after procurement.

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